molecular formula C21H15ClO3 B3581829 2-chlorobenzyl 2-benzoylbenzoate

2-chlorobenzyl 2-benzoylbenzoate

Cat. No.: B3581829
M. Wt: 350.8 g/mol
InChI Key: QQNOLLNPCJZPRJ-UHFFFAOYSA-N
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Description

2-Chlorobenzyl 2-benzoylbenzoate is a benzoate ester derivative featuring a 2-chlorobenzyl group at the ester oxygen and a benzoyl substituent at the 2-position of the benzene ring (Figure 1). This compound is synthesized via esterification of 2-benzoylbenzoic acid with 2-chlorobenzyl chloride under acidic or basic conditions.

The 2-chlorobenzyl group is notable in pharmaceutical chemistry as a protecting or functional group. For instance, Watanabe et al. demonstrated its use in erythromycin derivatives, where catalytic transfer hydrogenation (CTH) with ammonium formate in methanol efficiently removes this group . Applications of this compound likely extend to intermediates in drug synthesis or agrochemicals, leveraging its stability and reactivity.

Properties

IUPAC Name

(2-chlorophenyl)methyl 2-benzoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClO3/c22-19-13-7-4-10-16(19)14-25-21(24)18-12-6-5-11-17(18)20(23)15-8-2-1-3-9-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNOLLNPCJZPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzyl 2-benzoylbenzoate typically involves the esterification of 2-chlorobenzyl alcohol with 2-benzoylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chlorobenzyl 2-benzoylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-chlorobenzoic acid and benzoylbenzoic acid.

    Reduction: 2-chlorobenzyl alcohol and benzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-chlorobenzyl 2-benzoylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl 2-benzoylbenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components, which can then interact with various biological pathways. The chlorobenzyl group may interact with cellular receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

2-(2-Naphthyl)-2-oxoethyl 2-benzoylbenzoate (CAS 516468-56-7)
  • Structure : Replaces the 2-chlorobenzyl group with a 2-naphthyl-2-oxoethyl moiety.
  • Molecular Weight : 394.42 g/mol vs. 350.79 g/mol for 2-chlorobenzyl 2-benzoylbenzoate.
  • The oxoethyl group may enhance electrophilicity, increasing reactivity toward nucleophiles compared to the chloro-substituted benzyl group .
Methyl 2-Chloro-5-formylbenzoate
  • Structure : Substitutes the benzoyl and 2-chlorobenzyl groups with a formyl group at the 5-position and a methyl ester.
  • Reactivity : The formyl group is highly reactive, enabling participation in condensation reactions (e.g., Schiff base formation), unlike the more stable benzoyl group in the parent compound .
(E)-(2-Chlorobenzylidene)amino 2-amino-4-chlorobenzoate
  • Structure: Features a Schiff base (imine) linkage and an additional amino group.
  • Properties: The amino group improves solubility in acidic media via protonation. The conjugated imine system may confer UV-vis absorption properties, useful in analytical applications .

Reactivity and Stability

  • Deprotection Efficiency: The 2-chlorobenzyl group in this compound is cleaved efficiently using CTH with ammonium formate in methanol (>90% yield) . In contrast, 4-chlorobenzyl groups (e.g., in 4-CBC derivatives) exhibit slower cleavage rates due to steric and electronic differences .
  • Hydrolytic Stability : Benzoate esters with electron-withdrawing groups (e.g., 2-chlorobenzyl) resist hydrolysis better than those with electron-donating groups (e.g., methyl esters), as seen in methyl 2-(4-chlorobenzamido)benzoate .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Profile
This compound 350.79 2-Chlorobenzyl, benzoyl Not reported Low polarity solvents (e.g., DCM)
2-(2-Naphthyl)-2-oxoethyl ester 394.42 Naphthyl, oxoethyl Not reported Moderate in DMSO
Methyl 2-chloro-5-formylbenzoate 198.61 Formyl, methyl ester Not reported Polar aprotic solvents
(E)-(2-Chlorobenzylidene)amino... 321.75 Imine, amino, 4-chloro Not reported Acidic aqueous solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chlorobenzyl 2-benzoylbenzoate
Reactant of Route 2
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2-chlorobenzyl 2-benzoylbenzoate

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